4-Azido-1,2-dimethoxybenzene

Description

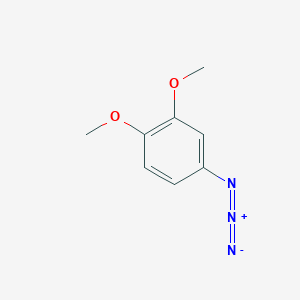

4-Azido-1,2-dimethoxybenzene is an aromatic compound featuring methoxy groups at positions 1 and 2 and an azide (-N₃) substituent at position 4. Azido-substituted aromatics are typically synthesized via nucleophilic substitution reactions using sodium azide (NaN₃) or through cyclization of diazenes . The azide group confers high reactivity, making such compounds valuable in click chemistry, heterocyclic synthesis, and photophysical applications .

Properties

IUPAC Name |

4-azido-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-4-3-6(10-11-9)5-8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUGIRPNJJDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476257 | |

| Record name | Benzene, 4-azido-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87587-62-0 | |

| Record name | Benzene, 4-azido-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azido-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1,2-dimethoxybenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the benzene ring is replaced by an azide ion (N₃⁻). This reaction can be facilitated by using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products:

1,2,3-Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Chemistry: 4-Azido-1,2-dimethoxybenzene is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and aziridines . These heterocycles have significant applications in medicinal chemistry and material sciences.

Biology and Medicine: The compound’s derivatives, such as triazoles, exhibit biological activities including antimicrobial, anticancer, and antiviral properties . These derivatives are being explored for their potential therapeutic applications.

Industry: In material sciences, this compound is used in the development of advanced polymers and cross-linking agents . The azido group facilitates the formation of strong covalent bonds, enhancing the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 4-Azido-1,2-dimethoxybenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipolarophile, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

4-Bromo-1,2-dimethoxybenzene

- Structure : Bromo substituent at position 4, with methoxy groups at 1 and 2.

- Synthesis : Produced via bromination of 1,2-dimethoxybenzene, yielding 92% 4,5-dibromo-1,2-dimethoxybenzene as the main product, with 4-bromo-1,2-dimethoxybenzene as a side product .

- Reactivity : Bromo groups are stable and amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike azides, which participate in cycloadditions or elimination reactions .

4-Ethenyl-1,2-dimethoxybenzene

- Structure : Ethenyl (-CH=CH₂) group at position 4.

- Synthesis : Generated by yeast (S. cerevisiae) during coffee fermentation via decarboxylation of cinnamic acids .

- Applications : Imparts flavor in fermented foods; identified as a volatile marker in coffee processing .

4-Azido-1,2,3-Triazole Derivatives

- Structure : Azide group integrated into a triazole ring system.

- Synthesis : Achieved via thermal cyclization of dichlorodiazenes with sodium azide, yielding up to 97% 4-azido-1,2,3-triazoles .

- Applications: Serve as fluorescent materials with high quantum yields (up to 0.86) compared to non-cyclized analogs .

Biological Activity

4-Azido-1,2-dimethoxybenzene is a compound characterized by the presence of an azido group (-N₃) attached to a dimethoxybenzene framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and reactivity in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

The azido group in this compound is known for its high reactivity, which facilitates various chemical transformations. The compound can undergo:

- Nucleophilic Substitution Reactions : The azido group can participate in nucleophilic substitutions, forming new carbon-nitrogen bonds.

- Cycloaddition Reactions : It acts as a dipolarophile in cycloaddition reactions with alkynes to yield 1,2,3-triazoles.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts such as palladium.

The biological activity of this compound is largely attributed to its derivatives formed through these reactions, particularly triazoles and amines, which exhibit various pharmacological properties.

Biological Activities

Research indicates that derivatives of this compound possess significant biological activities:

- Antimicrobial Activity : Triazole derivatives have demonstrated effectiveness against a range of microbial strains. For instance, studies have shown that certain azido compounds can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. For example, azido analogues have been synthesized and tested for their ability to induce apoptosis in cancer cell lines .

- Antiviral Effects : There is emerging evidence suggesting that compounds containing the azido group may interfere with viral replication mechanisms.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

- Synthesis and Biological Evaluation :

- Photoaffinity Labeling :

-

Cytotoxicity Studies :

- In vitro studies evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results showed that specific derivatives exhibited IC50 values indicative of potent anti-proliferative activity against colorectal cancer cells (HCT-116) and breast cancer cells (MDA-MB-231) .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.